
Ethosuximide-d5
Übersicht
Beschreibung
Ethosuximide-d5 is a deuterium-labeled analog of ethosuximide, a widely used anticonvulsant medication. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ethosuximide, as well as to serve as an internal standard in mass spectrometry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethosuximid-d5 beinhaltet typischerweise die Deuterierung von Ethosuximid. Ein gängiges Verfahren ist der katalytische Austausch von Wasserstoffatomen gegen Deuterium unter Verwendung von Deuteriumgas (D2) in Gegenwart eines geeigneten Katalysators wie Palladium auf Kohlenstoff (Pd/C). Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine vollständige Deuterierung sicherzustellen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Ethosuximid-d5 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Hochdruckreaktoren und fortschrittlichen Reinigungstechniken, um eine hohe Reinheit und Ausbeute zu erreichen. Das Endprodukt wird rigoros getestet, um den Deuterierungsgrad und seine Eignung für Forschungszwecke zu bestätigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethosuximid-d5 unterliegt verschiedenen chemischen Reaktionen, die denen seines nicht-deuterierten Gegenstücks ähneln. Dazu gehören:
Oxidation: Ethosuximid-d5 kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Ethosuximid-d5 in seine Amin-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) und Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Oxide, Amin-Derivate und verschiedene substituierte Ethosuximid-d5-Verbindungen, abhängig von den spezifischen verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Ethosuximide-d5 is utilized in pharmacokinetic studies to provide accurate measurements of drug concentration in biological samples. The deuterated version serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, enhancing the reliability and precision of quantification.
Case Study: Quantification Methodology
A study demonstrated the use of LC-HRAM (High-Resolution Accurate Mass) mass spectrometry for quantifying ethosuximide and other antiepileptic drugs in human plasma. The method involved protein precipitation and internal standard addition, achieving high accuracy with a percentage bias between -8.6% and 9.6% for control samples . this compound was included among the 23 deuterated internal standards used for this analysis, confirming its role in improving analytical performance.
Therapeutic Drug Monitoring
This compound is crucial for therapeutic drug monitoring (TDM), allowing clinicians to optimize dosing regimens based on individual patient responses. Accurate monitoring helps in adjusting doses to achieve therapeutic plasma concentrations while minimizing side effects.
Clinical Application: Dosing Guidance
Recent research highlighted the need for precision dosing of ethosuximide to enhance seizure control in patients with absence epilepsy. By analyzing plasma concentration data from 211 participants, researchers developed quantitative pharmacology models that inform dosing adjustments . This approach underscores the importance of this compound in tailoring treatment plans based on pharmacokinetic profiles.
Neurogenesis Research
Ethosuximide has been investigated for its neuroprotective properties, particularly regarding neurogenesis—the process of generating new neurons. This compound is instrumental in studies assessing its effects on neurogenesis and cognitive function.
Research Findings: Neuroprotective Effects
A study indicated that ethosuximide promotes neurogenesis and reduces neurodegeneration in animal models of Alzheimer’s disease. It enhanced neural stem cell proliferation and differentiation, suggesting potential therapeutic applications for neurodegenerative disorders . this compound can be used to trace metabolic pathways involved in these neuroprotective effects.
Metabolic Research
The application of this compound extends to metabolic research, where it aids in understanding drug metabolism and interactions within biological systems.
Metabolic Pathway Analysis
This compound can be employed in studies exploring the metabolic pathways of ethosuximide itself, providing insights into how it is processed within the body. This information is crucial for understanding variations in drug efficacy and safety across different populations.
Safety and Side Effects Monitoring
Monitoring the safety profile of ethosuximide is essential, especially concerning potential side effects such as drug-induced immune thrombocytopenia (DITP). This compound can assist researchers in identifying adverse reactions through careful analysis of patient data linked to drug metabolism .
Wirkmechanismus
Ethosuximide-d5, like ethosuximide, exerts its effects by blocking low-voltage-activated T-type calcium channels in neurons. This action reduces the influx of calcium ions, stabilizing neuronal membranes and preventing the hyperexcitability that leads to seizures. The deuterium labeling does not significantly alter the mechanism of action but aids in detailed pharmacokinetic studies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethosuximid: Die nicht-deuterierte Form, weit verbreitet als Antikonvulsivum.
Methsuximid: Ein weiteres Antikonvulsivum mit ähnlicher Struktur, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Phensuximid: Ähnlich wie Ethosuximid, aber mit Variationen in seiner Wirksamkeit und seinem Nebenwirkungsprofil.
Einzigartigkeit
Ethosuximid-d5 ist durch seine Deuteriummarkierung einzigartig, die in Forschungsanwendungen eindeutige Vorteile bietet. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzisere Verfolgung und Quantifizierung in der Massenspektrometrie, was es zu einem unschätzbaren Werkzeug in pharmakokinetischen und metabolischen Studien macht .
Wenn Sie weitere Fragen haben oder detailliertere Informationen benötigen, können Sie sich gerne an uns wenden!
Biologische Aktivität
Ethosuximide-d5 is a deuterated analog of ethosuximide, an anticonvulsant medication primarily used to treat absence seizures. The introduction of deuterium in this compound is intended to enhance its pharmacokinetic properties and metabolic stability, making it a valuable tool in both clinical and research settings. This article explores the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant clinical studies.
Property | Value |
---|---|
CAS Number | 1989660-59-4 |
Molecular Formula | CHDNO |
Molecular Weight | 146.20 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 265.3 ± 9.0 °C at 760 mmHg |
Flash Point | 123.8 ± 18.9 °C |
This compound functions primarily by blocking low-voltage activated T-type calcium channels (Cav3.1), which are crucial in the generation of absence seizures. This blockade leads to a decrease in neuronal excitability and a reduction in the frequency of seizure episodes. The deuteration may influence the drug's binding affinity and metabolic pathways, potentially altering its efficacy and side effect profile.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that deuteration can modify absorption, distribution, metabolism, and excretion (ADME) properties compared to its non-deuterated counterpart:
- Absorption : this compound is absorbed similarly to ethosuximide, with peak plasma concentrations typically occurring within 3 to 7 hours post-administration.
- Metabolism : The introduction of deuterium may slow down metabolic processes, leading to prolonged action and reduced frequency of dosing.
- Excretion : Primarily eliminated through renal pathways, the pharmacokinetic alterations due to deuteration can affect dosing regimens.
Efficacy in Absence Seizures
A significant study evaluated the effectiveness of ethosuximide in treating absence seizures among 37 patients with previously untreated conditions. The results indicated:
- Complete Control : Achieved in 19% (7 patients)
- Partial Control (90-100%) : Achieved in 49% (18 patients)
- Overall Control (50-100%) : Observed in 95% (35 patients)
This study highlighted that ethosuximide did not impair cognitive functions but instead improved psychometric performance in some patients .
Comparative Studies
A randomized controlled trial compared ethosuximide with sodium valproate and lamotrigine for the treatment of childhood absence epilepsy. Key findings included:
- Ethosuximide showed superior efficacy compared to lamotrigine.
- Minimal adverse effects were reported, reinforcing its tolerability as a first-line treatment option .
Case Study: Efficacy in Neurodegenerative Models
Research involving animal models demonstrated that this compound could improve phenotypes associated with neurodegenerative diseases. In a macaque model of Parkinson’s disease induced by MPTP, administration of this compound at a dose of 150 mg significantly reduced resting tremors by approximately 60% .
Eigenschaften
IUPAC Name |
3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOVYFOVVWLRS-WNWXXORZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(CC(=O)NC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.